氯代三甲氧基硅烷

描述

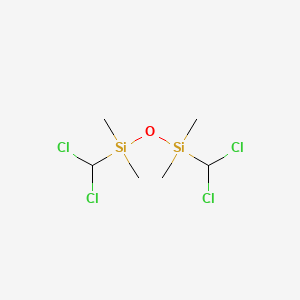

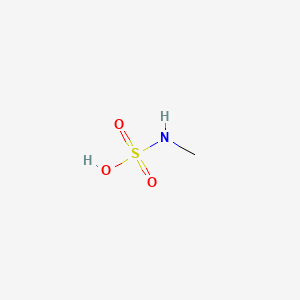

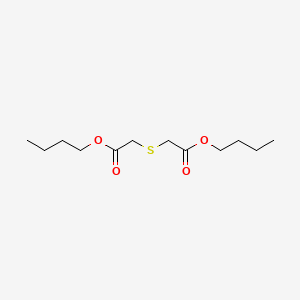

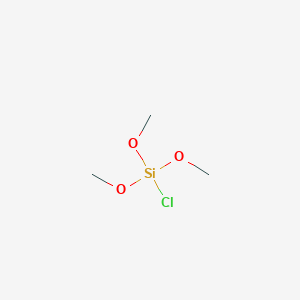

Chlorotrimethoxysilane is a chemical compound with the molecular formula CHClOSi . It has an average mass of 156.640 Da and a monoisotopic mass of 156.000946 Da .

Synthesis Analysis

Chlorotrimethoxysilane can be synthesized from the corresponding dibromobenzene . The crude product is obtained by distillation at a boiling point of 112 °C .Molecular Structure Analysis

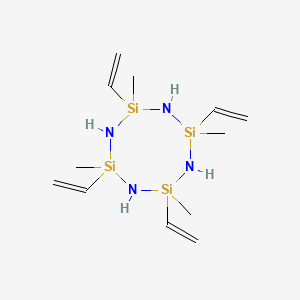

The molecular structure of Chlorotrimethoxysilane consists of carbon, hydrogen, chlorine, oxygen, and silicon atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

While specific chemical reactions involving Chlorotrimethoxysilane are not detailed in the search results, it’s known that this compound can participate in sol-gel chemistry routes, known for mild and versatile reaction conditions .Physical And Chemical Properties Analysis

Chlorotrimethoxysilane is a liquid at 20 degrees Celsius . It has a boiling point of 112 °C , a flash point of 2 °C , and a specific gravity of 1.12 . Its refractive index is 1.35 .科学研究应用

纳米材料表面改性

氯代三甲氧基硅烷广泛应用于纳米材料的表面改性。它作为一种硅烷偶联剂,可以与纳米颗粒表面结合,例如碳纳米管 (CNT) 和二氧化硅纳米颗粒 (SiO2)。 这种改性增强了纳米颗粒在各种基质中的分散性,并改善了无机纳米颗粒与有机聚合物之间的界面,从而促进了先进复合材料的开发 .

介孔二氧化硅的制备

该化合物在制备介孔二氧化硅中起着至关重要的作用,介孔二氧化硅是具有高度有序孔结构的材料。由于其大的表面积和孔体积,这些二氧化硅结构在催化、药物递送和吸附剂等方面有着广泛的应用。 氯代三甲氧基硅烷通过作为有助于形成二氧化硅网络的前体来帮助创建这些结构 .

分子印迹聚合物的开发

分子印迹聚合物 (MIP) 是一种合成材料,具有针对目标分子的特异性识别位点。氯代三甲氧基硅烷用于开发用于蛋白质检测的 MIP。 它提供了可以与模板分子相互作用的功能基团,有助于在聚合物基质中创建选择性结合位点 .

接枝在埃洛石纳米管上

埃洛石纳米管 (HNT) 通过使用氯代三甲氧基硅烷进行改性,以创建具有极强化学活性的 HNT-Cl。接枝的 HNT 可以充当活性位点,与其他分子反应以创建新的材料,这些材料在化学工程和纳米技术中具有重要的应用。 此过程涉及各种参数,例如分散介质、摩尔比和回流时间,以实现所需的接枝程度 .

八硅氧烷的合成

氯代三甲氧基硅烷用于合成八 (3-氯丙基) 八硅氧烷,该化合物属于笼状低聚倍半硅氧烷 (POSS) 家族。 这些材料具有独特的 3D 笼状结构,用于增强聚合物的热稳定性和机械性能 .

自组装单层的创建

自组装单层 (SAM) 是在表面上自发形成的有序分子组装体。氯代三甲氧基硅烷可以在各种基底上形成 SAM,用于修饰表面性质,例如疏水性、反应性和生物相容性。 这些改性后的表面在传感器技术、生物医学设备和腐蚀防护方面具有应用 .

硅沉淀的前体

在材料科学中,氯代三甲氧基硅烷用作硅沉淀的前体。 这种应用在生产硅基材料和器件中至关重要,其中需要控制硅的沉积 .

化学工程应用

氯代三甲氧基硅烷中的活性氯硅烷基团使其成为化学工程中的宝贵试剂。它可以与各种有机和无机分子反应,生成具有定制性能的新化合物。 这些反应是设计催化剂、涂层和功能材料的基础,这些材料广泛应用于各种工业应用 .

安全和危害

Chlorotrimethoxysilane is highly flammable and may be corrosive to metals . It can cause severe skin burns and eye damage . Safety measures include wearing protective clothing and avoiding heat, sparks, open flames, and hot surfaces .

Relevant Papers The paper “Hierarchically porous monolithic silica with varying porosity using bis(trimethoxysilyl)arenes as precursors” provides valuable information about the synthesis and applications of Chlorotrimethoxysilane .

作用机制

Target of Action

Chloro(trimethoxy)silane, also known as Chlorotrimethoxysilane, is a compound primarily used for the preparation of silicone materials . It is an important substance for producing silane coupling agents . The primary targets of Chloro(trimethoxy)silane are surfaces that require modification, particularly in the field of bio- and nano-materials .

Mode of Action

Chloro(trimethoxy)silane interacts with its targets through a process known as silylation . This compound contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . These bonds allow Chloro(trimethoxy)silane to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Biochemical Pathways

The biochemical pathways affected by Chloro(trimethoxy)silane are primarily related to the synthesis of silicone materials . The compound’s active silicon-hydrogen bond and hydrolyzable siloxane bonds enable it to participate in various reactions, leading to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Result of Action

The molecular and cellular effects of Chloro(trimethoxy)silane’s action primarily involve the modification of surfaces. Chloro(trimethoxy)silane forms a self-assembled monolayer (SAMs) that facilitates the surface modification of different bio- and nano- materials . This modification can enhance the properties of the materials, making them more suitable for their intended applications.

Action Environment

The action, efficacy, and stability of Chloro(trimethoxy)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound . Therefore, it is typically stored and used under dry conditions to maintain its stability and effectiveness.

属性

IUPAC Name |

chloro(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVJWBYNOWIOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](OC)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342000 | |

| Record name | Chloro(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4668-00-2 | |

| Record name | Chloro(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does chlorotrimethoxysilane contribute to the creation of ordered silica-based materials?

A1: Chlorotrimethoxysilane acts as a versatile precursor for building ordered silica-based materials. [] It can be used to synthesize stable tert-alkoxysilanetriols, which serve as molecular building blocks. [] Upon controlled hydrolysis and polycondensation, these silanetriols can form ordered silica-organic nanocomposites with distinct laminated morphologies. []

Q2: Can you explain the role of chlorotrimethoxysilane in creating microporous silica and its significance?

A2: Chlorotrimethoxysilane is crucial in a multi-step synthesis of microporous silica. It's first used to silylate tert-alkoxysilanetriols, resulting in well-defined oligomeric alkoxysilanes. [] These oligomers then undergo hydrolysis and polycondensation, followed by acid treatment to yield the final microporous silica with tightly controlled pore sizes. [] This controlled porosity is highly valuable in applications requiring specific surface area and adsorption properties.

Q3: The research mentions a "click reaction" involving a derivative of chlorotrimethoxysilane. Could you elaborate on this reaction and its relevance to material properties?

A3: Researchers synthesized 3-azidopropyltrimethoxysilane using chlorotrimethoxysilane as a starting material. [] This azide-functionalized silane then underwent a click reaction with propargyl alcohol, attaching a magnetic nanoparticle to the silane structure. [] This click reaction impacted the material's thermal properties; specifically, it reduced the glass transition temperature of the resulting composite. [] This control over thermal properties is essential for tailoring materials for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。